molecular formula C16H10Br2N2O2 B12888219 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole CAS No. 68287-77-4

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole

Cat. No.: B12888219
CAS No.: 68287-77-4
M. Wt: 422.07 g/mol
InChI Key: KIZKIVKSJSWHSF-UHFFFAOYSA-N
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Description

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole (CAS 68287-77-4) is an organic compound with a molecular weight of 422.07 g/mol and the molecular formula C16H10Br2N2O2 . Its structure is defined by the Canonical SMILES: C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C(=CC(=C3)Br)Br)O . This compound belongs to the class of 1-phenylpyrazole derivatives, a scaffold recognized in scientific research for its diverse biological potential . The pyrazole core is known for its wide range of applications in medicinal and agrochemical research, including investigated activities such as antioxidant effects . The molecular structure features a pyrazole ring substituted at the 1-position with a phenyl group and at the 4-position with a 3,5-dibromo-2-hydroxybenzoyl group. The presence of bromine atoms contributes significant molecular weight and may influence its reactivity and interaction with biological targets. The phenolic hydroxyl group adjacent to the carbonyl can form intramolecular hydrogen bonds, a feature observed in related crystal structures that can impact the molecule's conformation and stability . Researchers value this compound as a versatile building block for further chemical synthesis and as a candidate for investigating new biologically active molecules. It is strictly for professional laboratory research applications.

Properties

CAS No.

68287-77-4

Molecular Formula

C16H10Br2N2O2

Molecular Weight

422.07 g/mol

IUPAC Name

(3,5-dibromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C16H10Br2N2O2/c17-11-6-13(16(22)14(18)7-11)15(21)10-8-19-20(9-10)12-4-2-1-3-5-12/h1-9,22H

InChI Key

KIZKIVKSJSWHSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dibromo-1H-pyrazole Intermediate

A key intermediate in the synthesis is 3,5-dibromo-1H-pyrazole, which can be prepared by bromination of pyrazole derivatives:

  • Pyrazole is first nitrated to 4-nitropyrazole using a mixture of sulfuric and nitric acids.
  • The 4-nitropyrazole is then brominated to yield 3,5-dibromo-4-nitropyrazole.
  • Subsequent hydroxyethylation and amination steps lead to substituted pyrazoles with bromine atoms at the 3 and 5 positions.

This method is detailed in U.S. Patent 5,663,366 and related patents, which describe the use of bromine and nitric acid under controlled conditions to achieve selective dibromination without over-bromination or degradation.

Formation of 1-Phenylpyrazole Core

The 1-phenyl substitution on the pyrazole ring is typically introduced via:

  • Reaction of pyrazole or substituted pyrazoles with phenyl halides under nucleophilic aromatic substitution or palladium-catalyzed cross-coupling conditions.
  • Alternatively, condensation reactions involving hydrazines and β-diketones or α,β-unsaturated carbonyl compounds bearing phenyl groups can form the pyrazole ring with the phenyl substituent at N-1.

Introduction of the 3,5-Dibromo-2-hydroxybenzoyl Group

The 3,5-dibromo-2-hydroxybenzoyl moiety is introduced by acylation of the pyrazole ring at the 4-position:

  • Friedel-Crafts acylation or direct coupling using activated benzoyl derivatives (e.g., acid chlorides or anhydrides) of 3,5-dibromo-2-hydroxybenzoic acid.
  • The hydroxy group at the 2-position can be protected or left free depending on the reaction conditions to avoid side reactions.
  • The acylation is typically performed under Lewis acid catalysis (e.g., AlCl3) or via coupling agents in milder conditions to preserve the integrity of the pyrazole ring.

Detailed Stepwise Synthetic Route (Based on Patent and Literature Data)

Step Reaction Description Reagents/Conditions Notes
1 Nitration of pyrazole to 4-nitropyrazole H2SO4/HNO3 mixture, controlled temperature Avoid over-nitration
2 Bromination to 3,5-dibromo-4-nitropyrazole Br2, solvent (e.g., acetic acid) Selective dibromination
3 Hydroxyethylation of 3,5-dibromo-4-nitropyrazole 1-bromo-2-hydroxyethane, NaH, DMF Introduces hydroxyethyl group at N-1
4 Amination with benzylamine Excess benzylamine, toluene/ligroine recrystallization Forms 5-benzylamino derivative
5 Catalytic hydrogenation Pd/C catalyst, H2 gas Removes benzyl and reduces nitro to amino
6 Decarboxylation and purification Heating at 160-170°C under vacuum Removes carboxyl groups if present
7 Acylation with 3,5-dibromo-2-hydroxybenzoyl chloride Lewis acid catalyst or coupling agents Forms final 4-(3,5-dibromo-2-hydroxybenzoyl)-1-phenylpyrazole

This sequence is adapted from the multi-step processes described in patents EP1342716A2 and US5663366, which emphasize the importance of intermediate isolation and purification to achieve high yields and purity.

Research Findings and Optimization Notes

  • Catalyst Sensitivity: Bromine substituents deactivate noble metal catalysts such as Pd/C, requiring careful catalyst choice and regeneration strategies during hydrogenation steps.
  • Yield Considerations: The overall yield depends on the efficiency of nitration, bromination, and hydrogenation steps. Recrystallization from toluene/ligroine mixtures improves purity but may reduce yield.
  • Reaction Conditions: Hydroxyethylation requires strong bases (NaH) and polar aprotic solvents (DMF) for effective substitution.
  • Decarboxylation: Heating water-wet carboxy intermediates at 135-155°C effectively removes CO2, facilitating the formation of amino-pyrazole intermediates.
  • Alternative Routes: Some literature suggests direct condensation of substituted hydrazines with α,β-unsaturated ketones bearing the dibromo-hydroxybenzoyl group to streamline synthesis, but these methods require further validation.

Summary Table of Key Preparation Steps

Intermediate/Product Key Reagents Conditions Yield/Notes
4-Nitropyrazole H2SO4/HNO3 Controlled nitration High selectivity required
3,5-Dibromo-4-nitropyrazole Br2 Bromination in acetic acid Selective dibromination
3,5-Dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole 1-bromo-2-hydroxyethane, NaH, DMF Nucleophilic substitution Requires dry conditions
5-Benzylamino-3-bromo-1-(2'-hydroxyethyl)-4-nitropyrazole Benzylamine Reflux, recrystallization Intermediate for hydrogenation
4,5-Diamino-1-(2'-hydroxyethyl)pyrazole Pd/C, H2 Catalytic hydrogenation Bromine removal, nitro reduction
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole 3,5-Dibromo-2-hydroxybenzoyl chloride, Lewis acid Acylation Final product

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxy group can undergo oxidation to form a ketone or reduction to form an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

    Oxidation: Formation of 4-(3,5-dibromo-2-oxobenzoyl)-1-phenylpyrazole.

    Reduction: Formation of 4-(3,5-dibromo-2-hydroxybenzyl)-1-phenylpyrazole.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antibacterial agent against various Gram-positive and Gram-negative bacteria. For instance, similar pyrazole derivatives have demonstrated high antibacterial activity, making them candidates for further development in treating bacterial infections .
  • Cancer Research : The compound's ability to induce apoptosis in cancer cells has been documented. Studies have indicated that it may serve as an effective agent in cancer therapy by inhibiting specific pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is relevant for diabetes and obesity treatment. Derivatives of pyrazole have shown promising IC50 values, indicating their potential as therapeutic agents for metabolic disorders .

Case Studies

Several studies have highlighted the applications of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole:

  • Antibacterial Screening : A study screened various pyrazole derivatives against common bacterial strains using agar diffusion tests. The results indicated that certain derivatives exhibited superior antibacterial properties compared to standard drugs .
  • Inhibition of PTP1B : In another study, derivatives were tested for their ability to inhibit PTP1B, with some compounds showing IC50 values significantly lower than those of established inhibitors, suggesting enhanced potency and specificity .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsUnique Features
1-(4-Bromophenyl)-3-methylpyrazoleContains a bromophenyl groupExhibits distinct antimicrobial properties
5-Hydroxy-3-(4-nitrophenyl)-1-phenylpyrazoleFeatures a nitrophenyl substituentKnown for high cytotoxicity against cancer cells
4-Pyrazolylbenzoic AcidA simpler pyrazole derivativeDemonstrates anti-inflammatory activity

The uniqueness of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole lies in its dual functionality from both the pyrazole and dibromophenol moieties, enhancing its potential biological activities compared to simpler analogs.

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs in the 1-Phenylpyrazole Family

Several structurally related 1-phenylpyrazole derivatives have been synthesized and studied, differing primarily in substituents on the pyrazole ring and the benzoyl group. Key examples include:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Notable Features Reference
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole C₁₆H₁₀Br₂N₂O₂ 422.076 3,5-dibromo-2-hydroxybenzoyl High halogen content, polar hydroxyl group
4-(4-Bromo-5-chloro-3-methylpyrazol-1-yl)benzenesulfonyl chloride C₁₀H₈BrClN₂O₂S Not provided Bromo, chloro, methyl, sulfonyl chloride Antileishmanial activity reported
4-[3-(3,5-Bis(trifluoromethyl)phenyl)pyrazol-1-yl]benzoic acid derivatives Variable (e.g., C₂₃H₁₃F₆N₂O₂) 560–592 Trifluoromethyl, halogenated anilines Potent growth inhibitors
3,5-Dimethyl-4-(1,3-dithian-yl)-1-phenylpyrazole C₁₆H₁₆N₂S₂ 312.45 Methyl, dithiane ring Biomedical research applications
Key Observations:
  • Halogenation : The target compound’s 3,5-dibromo substitution contrasts with analogs bearing chloro or trifluoromethyl groups (e.g., compounds in ). Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine or fluorine.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (422 Da) is heavier than non-halogenated analogs like 3,5-dimethyl-4-(1,3-dithian-yl)-1-phenylpyrazole (312 Da) , likely due to bromine’s high atomic mass. Its hydroxyl and carbonyl groups may enhance polarity compared to methyl or dithiane-substituted analogs.
  • Stability : Brominated aromatic systems are generally more stable toward metabolic degradation than chlorinated or fluorinated analogs, though this is speculative without direct data.

Biological Activity

4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H12Br2N2O3\text{C}_{16}\text{H}_{12}\text{Br}_2\text{N}_2\text{O}_3

This structure features a phenylpyrazole moiety linked to a dibrominated hydroxybenzoyl group, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been evaluated in vitro against HER2-positive gastric cancer cells, demonstrating significant apoptosis and anti-proliferative effects .
  • Enzyme Inhibition : It has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling pathways. The IC50 values for related pyrazole derivatives range from 2.5 to 10.1 µM, indicating strong inhibitory potential .
  • Antimicrobial Properties : Compounds related to this structure have exhibited antibacterial activity against various pathogens, suggesting a broader spectrum of pharmacological applications .

The mechanisms through which 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole exerts its biological effects include:

  • Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions involved in cancer progression. For example, it inhibits the ELF3-MED23 interaction, which is essential for HER2 signaling pathways .
  • Enzymatic Inhibition : By targeting PTP1B, the compound modulates insulin and leptin signaling pathways, potentially aiding in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in HER2-positive gastric cancer cells
Enzyme InhibitionInhibits PTP1B with IC50 values ranging from 2.5 to 10.1 µM
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole, researchers found that it significantly reduced HER2 levels in gastric cancer cell lines. The mechanism involved the disruption of ELF3-MED23 protein interactions, leading to decreased cell viability and increased apoptosis rates compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole?

The synthesis of pyrazole derivatives typically involves multi-step reactions. For brominated analogs like this compound, a plausible route includes:

  • Step 1 : Condensation of 1-phenylpyrazole with a benzoyl chloride derivative under reflux in anhydrous solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine) to form the hydroxybenzoyl intermediate.
  • Step 2 : Bromination using bromine or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., DCM) at controlled temperatures to introduce dibromo substituents .
  • Purification : Column chromatography with silica gel and polar/non-polar solvent gradients to isolate the product. Crystallization using ethanol-water mixtures may enhance purity .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns and aromatic proton environments. For brominated compounds, 79/81^{79/81}Br coupling may be observed .
  • IR Spectroscopy : Identification of hydroxyl (O–H stretch, ~3200 cm1^{-1}) and carbonyl (C=O stretch, ~1680 cm1^{-1}) groups .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br doublets) .
  • Single-Crystal X-ray Diffraction : For unambiguous structural determination, particularly to resolve steric effects from bromine substituents .

Advanced: How can researchers address contradictions in reported biological activities of pyrazole derivatives?

Discrepancies in bioactivity data (e.g., varying IC50_{50} values) may arise from differences in:

  • Experimental Design : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to minimize variability .
  • Compound Purity : Validate purity via HPLC (>95%) and characterize degradation products under assay conditions .
  • Target Selectivity : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., substituent electronic effects vs. lipophilicity) .

Advanced: How to design structure-activity relationship (SAR) studies for brominated pyrazole derivatives?

  • Variation of Substituents : Systematically modify the hydroxybenzoyl group (e.g., replace Br with Cl or CF3_3) to assess electronic and steric impacts .
  • Biological Assays : Test against a panel of targets (e.g., kinases, microbial enzymes) to identify selectivity profiles .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data .
  • Data Integration : Correlate Hammett constants (σ\sigma) or logP values with bioactivity trends to derive quantitative SAR (QSAR) models .

Advanced: What crystallographic strategies optimize structural analysis of halogenated pyrazoles?

  • Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) to mitigate absorption effects from heavy bromine atoms .
  • Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Apply twin refinement if crystal twinning is observed .
  • Intermolecular Interactions : Analyze halogen bonding (C–Br⋯O/N) and π\pi-stacking using Mercury software to explain packing motifs .

Basic: How to evaluate the compound’s stability under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Solution Stability : Monitor UV-Vis spectra over time in solvents (e.g., DMSO, PBS) at relevant pH and temperature .
  • Light Sensitivity : Conduct photodegradation studies under UV/visible light to identify photo-labile functional groups .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

  • Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
  • Gene Knockdown : Apply CRISPR/Cas9 or siRNA to silence putative targets and assess loss of compound efficacy .
  • Metabolite Profiling : Use LC-MS to identify metabolic byproducts in cell lysates and link them to phenotypic changes .

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